2-Phenyldecan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H26O |
|---|---|
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2-phenyldecan-2-ol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-11-14-16(2,17)15-12-9-8-10-13-15/h8-10,12-13,17H,3-7,11,14H2,1-2H3 |
InChI Key |
GUSNLPMWRILLFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Phenyldecan 2 Ol and Its Analogues
Stereoselective and Enantioselective Synthesis of 2-Phenyldecan-2-ol
Achieving control over the three-dimensional arrangement of atoms is paramount, particularly in pharmaceutical sciences where different enantiomers of a molecule can exhibit vastly different biological activities. Enantioselective synthesis, which favors the formation of a specific enantiomer, is therefore a critical area of research. wikipedia.org The primary difficulty in synthesizing chiral tertiary alcohols lies in the lower reactivity of ketone precursors compared to aldehydes and the greater challenge of differentiating between the two substituent groups on the prochiral carbon. msu.edu
Asymmetric Construction of the Tertiary Alcohol Stereocenter
The most direct method for creating a chiral tertiary alcohol is the enantioselective 1,2-addition of an organometallic reagent to a prochiral ketone. msu.edu This transformation establishes the carbon-carbon bond and the stereocenter in a single step. However, developing general and efficient catalytic systems for this process has proven difficult. nih.goveurekaselect.com The challenge is to create a chiral environment that forces the incoming nucleophile to attack one face of the ketone preferentially over the other, overcoming the small steric and electronic differences between the ketone's substituents. wikipedia.orgmsu.edu
Application of Chiral Auxiliaries in this compound Synthesis
A well-established strategy to induce asymmetry is the use of a chiral auxiliary. wikipedia.org This approach involves covalently attaching a chiral molecule to the starting material, which then directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the key bond formation, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org
One effective method employs a chiral sulfoxide (B87167) auxiliary attached to the aryl ketone precursor. nih.govthieme-connect.com For the synthesis of this compound, this would involve a β-keto sulfoxide. The sulfinyl group effectively controls the addition of organometallic reagents, such as Grignard reagents or organolithiums. nih.gov The reaction proceeds with high diastereoselectivity, and the auxiliary can be subsequently removed by reductive cleavage, for example, with n-butyl lithium, to furnish the tertiary alcohol in high enantiomeric excess (ee). nih.gov This approach is notable for its use of readily available Grignard reagents and its high degree of stereocontrol. nih.govthieme-connect.com
Table 1: Diastereoselective Addition to Aryl β-Keto Sulfoxides Using Organometallic Reagents (Analogous System)
| Entry | Ketone Substituent (Ar) | Organometallic Reagent (R-M) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| 1 | Phenyl | Vinyl-MgBr | >98:2 |
| 2 | p-Tolyl | Vinyl-MgBr | >98:2 |
| 3 | Naphthyl | Vinyl-MgBr | >98:2 |
| 4 | Phenyl | Phenyl-MgBr | 95:5 |
| 5 | p-Tolyl | Ethynyl-Li | 98:2 |
Data adapted from a study on analogous sulfoxide-controlled additions, demonstrating the high diastereoselectivity achievable with this method. nih.gov
Another novel approach utilizes the 1-menthyl ester of 1,3-dithiane-2-carboxylic acid as a chiral auxiliary. tandfonline.comtandfonline.com This dithiane-based auxiliary reacts with a nucleophile like n-butyl lithium, followed by the addition of a ketone such as acetophenone (B1666503). tandfonline.com This process has been demonstrated to produce optically active tertiary alcohols, offering another potential route for the enantioselective synthesis of this compound. tandfonline.comtandfonline.com
Catalytic Asymmetric Approaches to this compound Precursors
Catalytic asymmetric synthesis represents a more efficient and atom-economical approach, where a small amount of a chiral catalyst can generate large quantities of an optically active product. uclm.es While direct catalytic asymmetric addition to ketones for tertiary alcohol synthesis is challenging, the synthesis of chiral precursors that can be converted to the target molecule is a viable alternative. iipseries.org
An example of this strategy is seen in the asymmetric synthesis of pyrrolidine (B122466) alkaloids, which are analogues containing long alkyl chains. clockss.org The Sharpless asymmetric dihydroxylation is used to create a chiral diol from an olefin precursor. This catalytic step establishes key stereocenters with high enantioselectivity, which are then carried through subsequent reactions to form the final complex target. clockss.org A similar strategy could be envisioned for this compound, where a prochiral olefin precursor is subjected to a catalytic asymmetric transformation (e.g., dihydroxylation or hydrogenation) to install the necessary chirality before the final construction of the tertiary alcohol.
Novel Reagents and Reaction Conditions for this compound Formation
Innovation in synthetic chemistry often involves the development of new reagents or the application of alternative energy sources to improve reaction efficiency, reduce reaction times, and enhance yields.
Organometallic Strategies for Carbon-Carbon Bond Formation
The formation of the carbon skeleton of this compound is most effectively achieved using organometallic reagents. rutgers.edunumberanalytics.com These compounds feature a carbon-metal bond, which polarizes the carbon atom to be nucleophilic. rutgers.edu The Grignard reaction is a classic and highly versatile method for creating tertiary alcohols. leah4sci.comvedantu.com
There are two primary Grignard routes to synthesize this compound:
Route A: Reaction of acetophenone with an octylmagnesium halide (e.g., octylmagnesium bromide).
Route B: Reaction of 2-decanone (B165314) with a phenylmagnesium halide (e.g., phenylmagnesium bromide).
In both cases, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, followed by an aqueous workup to protonate the resulting alkoxide and yield the tertiary alcohol. libretexts.org Organolithium reagents can also be used in a similar fashion. rutgers.edulibretexts.org The choice between these routes may depend on the commercial availability and stability of the starting ketone and organometallic reagent. The preparation of this compound using a Grignard reagent has been noted in the literature. ntu.edu.sg
Table 2: Retrosynthetic Analysis of this compound via Grignard Reaction
| Synthetic Route | Ketone Precursor | Grignard Reagent |
|---|---|---|
| A | Acetophenone | Octylmagnesium bromide |
| B | 2-Decanone | Phenylmagnesium bromide |
Microwave-Assisted Synthetic Routes to this compound Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. scielo.org.mx Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. scielo.org.mxasianpubs.org
While the direct Grignard formation of this compound is typically conducted under conventional heating or at room temperature, microwave energy can be effectively applied to the synthesis of its derivatives. For instance, the acylation or esterification of tertiary alcohols, a reaction that can be sluggish, is significantly promoted by microwave conditions. tandfonline.com Studies have shown that the acetylation of tertiary alcohols using acetic anhydride (B1165640) can be efficiently catalyzed by reagents like nickel(II) chloride or nano-sized cadmium oxide under microwave irradiation, providing the corresponding acetate (B1210297) esters in significantly reduced time frames. asianpubs.orgtandfonline.com This demonstrates the utility of microwave technology in the rapid derivatization of the synthesized this compound.
Table 3: Comparison of Reaction Times for Acylation of Alcohols
| Reaction Type | Conditions | Substrate Type | Reaction Time | Reference |
|---|---|---|---|---|
| Acylation | Conventional Heating | Primary/Secondary Alcohols | 24-48 hours | scielo.org.mx |
| Acylation | Microwave Irradiation | Primary Alcohols | 3 minutes | scielo.org.mx |
| Acetylation | Microwave Irradiation | Tertiary Alcohol | 10-20 minutes | asianpubs.org |
Transition Metal-Catalyzed Syntheses of Phenyldecan-2-ol Architectures
The formation of the tertiary alcohol core of this compound, which features a quaternary carbon center, can be efficiently achieved using transition metal catalysis. These methods often involve the coupling of readily available starting materials and offer significant advantages over traditional organometallic additions (e.g., Grignard reagents), such as milder reaction conditions and enhanced functional group tolerance. cuny.edu Catalysts based on palladium, rhodium, and iridium are particularly effective for these transformations. mdpi.com
Palladium-Catalyzed Synthesis
Palladium catalysis is a powerful tool for forming carbon-carbon bonds. diva-portal.org The synthesis of tertiary alcohols like this compound can be accomplished through the palladium-catalyzed addition of aryl halides to ketones. beilstein-journals.org For instance, the reaction of an aryl iodide with a ketone in the presence of a palladium catalyst can yield the corresponding tertiary alcohol. beilstein-journals.org This approach is notable for its ability to create sterically hindered carbinol centers.
A general scheme for this transformation involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination to the ketone's carbonyl group and subsequent migratory insertion to form a new carbon-carbon bond. Reductive elimination then yields the tertiary alcohol product and regenerates the active catalyst.
Table 1: Examples of Palladium-Catalyzed Tertiary Alcohol Synthesis
| Aryl Halide | Ketone | Catalyst | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| o-Iodobenzyl derivative | Cyclopentanone | Pd(PPh₃)₄ | NEt₃, DMF, 110 °C | Tricyclic tertiary alcohol | Good | beilstein-journals.org |
| Aryl Iodide | Alkyl Ketone | Pd(PPh₃)₄ | NEt₃, DMF, 110 °C | Bicyclic tertiary alcohol | Moderate | beilstein-journals.org |
Rhodium-Catalyzed Synthesis
Rhodium catalysts are also employed in the synthesis of complex molecules, including those with alcohol functionalities. nih.govnih.gov While direct rhodium-catalyzed synthesis of this compound from simple precursors is less commonly documented than palladium-catalyzed routes, rhodium complexes are known to catalyze cascade reactions that can produce highly substituted, functionalized molecules. nih.gov For example, rhodium(II) catalysts can initiate reactions involving metal nitrenes that lead to the formation of new C-C and C-N bonds, which could be adapted for constructing complex architectures. nih.gov Rhodium-catalyzed cyclization of allenols has been used to create substituted morpholines, demonstrating its utility in forming oxygen-containing heterocycles with high diastereoselectivity. rsc.org
Iridium-Catalyzed Synthesis
Iridium catalysis has emerged as a powerful method for various organic transformations, including asymmetric substitutions and reductions. nih.govmdpi.com Iridium catalysts can facilitate the formation of chiral centers, which is relevant for producing enantiomerically pure analogues of this compound. rsc.org For example, iridium-catalyzed asymmetric allylic substitution reactions have been developed to create quaternary stereocenters adjacent to olefins with high enantioselectivity. nih.gov While a direct application to this compound is not explicitly detailed, the principles can be extended to the synthesis of chiral tertiary alcohols.
Multi-Component Reactions Towards this compound Skeletons
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. tcichemicals.comnih.gov This approach aligns with the principles of green chemistry by reducing steps and waste. scielo.org.mx For the synthesis of scaffolds related to this compound, the Passerini and Ugi reactions are particularly relevant. beilstein-journals.org
Passerini Reaction
The Passerini three-component reaction (3CR) involves the reaction of a ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgnumberanalytics.com This reaction is one of the oldest isocyanide-based MCRs and can be used to generate complex structures with high functional group tolerance. wikipedia.org To synthesize an analogue of the this compound skeleton, one could use nonan-2-one as the ketone component. The resulting α-acyloxy carboxamide contains a quaternary center analogous to that in this compound. These products are valuable as they can serve as intermediates for more complex molecules. researchgate.net
The general mechanism involves the formation of an imidate intermediate followed by a Mumm rearrangement. numberanalytics.com
Table 2: Overview of the Passerini Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features | Reference |
|---|
Ugi Reaction
The Ugi four-component reaction (4CR) is another cornerstone of MCR chemistry, combining a ketone, an amine, a carboxylic acid, and an isocyanide to yield a bis-amide. wikipedia.orgnumberanalytics.com This reaction is known for its speed, high yields, and exceptional convergence, allowing for the rapid creation of diverse chemical libraries. slideshare.netnih.gov
For a this compound-related structure, nonan-2-one could serve as the ketone input. The reaction proceeds through the formation of an imine from the ketone and amine, which is then attacked by the isocyanide and the carboxylate anion, followed by a Mumm rearrangement to give the final bis-amide product. wikipedia.org The resulting structure contains the core quaternary carbon with diverse functionalities attached, making it a versatile intermediate.
Table 3: Overview of the Ugi Reaction
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Key Features | Reference |
|---|
Derivatization Strategies for this compound in Advanced Organic Synthesis
The tertiary hydroxyl group of this compound is a key functional handle for further molecular elaboration. Derivatization of this group can modulate the compound's physicochemical properties and introduce new functionalities for subsequent reactions. Key strategies include esterification, etherification, and dehydration.
Esterification
Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. byjus.com For a sterically hindered tertiary alcohol like this compound, direct Fischer esterification (using a carboxylic acid and an acid catalyst) can be slow and reversible. chemguide.co.uk More effective methods often involve the use of activated carboxylic acid derivatives (like acid chlorides or anhydrides) or coupling agents. organic-chemistry.org The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for esterifying sterically demanding alcohols. orgsyn.org
Table 4: Selected Esterification Methods for Tertiary Alcohols
| Reagent System | Description | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Acid Anhydride / DMAP | Acylation with an anhydride catalyzed by DMAP. | Solvent-free or in aprotic solvents. | High yields, mild conditions. | organic-chemistry.org |
Etherification
The synthesis of ethers from tertiary alcohols like this compound can be challenging due to the risk of elimination reactions under acidic or harsh conditions. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a standard method. However, for tertiary alkoxides, elimination is a significant competing pathway. Milder, more specialized methods are often required to achieve good yields of the desired ether.
Dehydration
The acid-catalyzed dehydration of this compound would lead to the formation of alkenes. Given the structure of the starting material, a mixture of isomeric alkenes can be expected. The mechanism involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a tertiary carbocation. libretexts.org Subsequent elimination of a proton from an adjacent carbon atom forms the double bond. The regioselectivity of the elimination would likely follow Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene, leading primarily to (E/Z)-2-phenyl-dec-2-ene and 2-phenyldec-1-ene. libretexts.org
Chemical Reactivity and Transformation Mechanisms of 2 Phenyldecan 2 Ol
Acid-Catalyzed Dehydration and Carbocationic Rearrangements of 2-Phenyldecan-2-ol
Acid-catalyzed dehydration is a fundamental reaction of alcohols, leading to the formation of alkenes through the elimination of a water molecule. pearson.com For tertiary alcohols like this compound, this process is particularly facile due to the stability of the resulting carbocation intermediate. pearson.com
Mechanistic Pathways of Olefin Formation
The dehydration of this compound in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), proceeds through an E1 elimination mechanism. libretexts.org The key steps are:
Protonation of the Hydroxyl Group: The acid protonates the hydroxyl group, converting it into a much better leaving group, water (H₂O). pearson.com
Formation of a Carbocation: The protonated alcohol loses a water molecule to form a tertiary carbocation. This is the rate-determining step of the reaction. rsc.org The stability of this tertiary carbocation, which is further stabilized by the adjacent phenyl group through resonance, is a crucial driving force for the reaction.
Deprotonation: A weak base, which can be the solvent or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation (a β-carbon), leading to the formation of a π-bond and yielding an alkene. libretexts.org
Due to the structure of this compound, deprotonation can occur from two different β-carbons, potentially leading to a mixture of isomeric alkenes.
Regioselectivity and Stereoselectivity in Elimination Reactions
The formation of different isomeric alkenes from the dehydration of this compound is governed by the principles of regioselectivity and stereoselectivity.
Regioselectivity: Zaitsev's rule generally dictates the major product in E1 elimination reactions. chemistrysteps.com This rule states that the more substituted (and therefore more stable) alkene is the major product. chemistrysteps.comlumenlearning.com In the case of this compound, this would favor the formation of the alkene where the double bond is between the carbon that bore the hydroxyl group and the adjacent secondary carbon of the decyl chain, as this would result in a more substituted alkene. However, the use of a sterically hindered base can lead to the formation of the less substituted alkene, known as the Hofmann product. chemistrysteps.com
Stereoselectivity: When the elimination reaction can lead to the formation of geometric isomers (cis/trans or E/Z), the more stable isomer is typically favored. chemistrysteps.com Generally, trans (or E) alkenes are more stable than cis (or Z) alkenes due to reduced steric strain. lumenlearning.comchemistrysteps.com Therefore, the dehydration of this compound is expected to yield a higher proportion of the trans-alkene. chemistrysteps.com The E2 reaction is stereoselective because it favors the formation of the more stable stereoisomer. chemistrysteps.com
Investigation of Nucleophilic Substitution Reactions Involving this compound
Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. gatech.edu In alcohols, the hydroxyl group is a poor leaving group. youtube.com Therefore, it must first be converted into a better leaving group, typically by protonation with a strong acid or conversion to a sulfonate ester. youtube.com
For tertiary alcohols such as this compound, nucleophilic substitution reactions typically proceed through an Sₙ1 mechanism due to the stability of the tertiary carbocation intermediate. youtube.comvaia.com
The general mechanism involves:
Formation of a Good Leaving Group: The hydroxyl group is protonated by a strong acid (e.g., HBr, HCl). youtube.com
Carbocation Formation: The protonated alcohol dissociates to form a stable tertiary carbocation and a water molecule. vaia.com This is the rate-determining step.
Nucleophilic Attack: The nucleophile attacks the carbocation to form the final substitution product. vaia.com
Reagents like hydrogen halides (HBr, HCl), phosphorus tribromide (PBr₃), and thionyl chloride (SOCl₂) are commonly used to convert alcohols to alkyl halides. youtube.com While PBr₃ and SOCl₂ typically react with primary and secondary alcohols via an Sₙ2 mechanism, their reaction with tertiary alcohols can be more complex and may still involve Sₙ1 pathways. youtube.com
| Reaction Type | Reagent | Mechanism | Product |
| Reaction with HBr | HBr | Sₙ1 | 2-Bromo-2-phenyldecane |
| Reaction with HCl | HCl/ZnCl₂ | Sₙ1 | 2-Chloro-2-phenyldecane |
Radical Reactions and Bond Scission in this compound Systems
The generation of carbon-centered radicals from alcohols is a challenging but increasingly important area of synthetic chemistry. researchgate.net For tertiary alcohols like this compound, radical reactions often involve the homolytic cleavage of the C-O bond or a C-C bond adjacent to the hydroxyl group.
One approach to generate a tertiary carbon radical is through the homolysis of a tertiary alcohol-titanium adduct. researchgate.net Another modern approach involves photoredox catalysis, where an excited-state photocatalyst can facilitate the generation of an alkoxy radical from the alcohol. rsc.org This alkoxy radical can then undergo β-scission (cleavage of an adjacent C-C bond) to generate a more stable alkyl radical and a ketone. rsc.org
In the context of this compound, the formation of an alkoxy radical could lead to the cleavage of the bond between the tertiary carbon and the phenyl group or a bond within the decyl chain, leading to various fragmentation products. The specific bond that cleaves would depend on the relative stability of the resulting radical fragments.
Recent studies have also explored the deoxygenative radical C-C bond-forming reactions of alcohols, offering a way to construct all-carbon quaternary centers. researchgate.net
Cycloaddition Reactions Involving this compound Derivatives
While this compound itself is not typically a direct participant in cycloaddition reactions, its derivatives, particularly those containing unsaturation, can undergo such transformations. For example, if the dehydration of this compound yields an alkene derivative, this derivative could then participate in cycloaddition reactions.
A notable example is the [2+2] cycloaddition. Photochemical [2+2] cycloadditions can occur when an alkene is photosensitized to its triplet excited state, which can then react with another alkene to form a cyclobutane (B1203170) ring. nsf.gov Derivatives of tertiary alcohols have been shown to participate in such reactions. nsf.gov
Advanced Spectroscopic and Analytical Characterization for Research on 2 Phenyldecan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights.karary.edu.sdresearchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural determination of organic molecules like 2-Phenyldecan-2-ol. numberanalytics.com It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei. numberanalytics.com For this compound, ¹H and ¹³C NMR spectra offer primary data on the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum would confirm the presence of the phenyl group, the long alkyl chain, and the hydroxyl proton. The ¹³C NMR spectrum would show distinct signals for the quaternary carbinol carbon, the aromatic carbons, and the eight carbons of the decyl chain.
Hypothetical ¹H and ¹³C NMR Data for this compound
This table represents predicted chemical shifts (δ) in ppm, relative to a TMS standard, in a CDCl₃ solvent. Actual values may vary.
| Assignment | ¹H NMR (Predicted δ, Multiplicity, Integration) | ¹³C NMR (Predicted δ) |
|---|---|---|
| Phenyl-H (ortho) | 7.45 (d, 2H) | 128.5 |
| Phenyl-H (meta) | 7.35 (t, 2H) | 127.0 |
| Phenyl-H (para) | 7.25 (t, 1H) | 125.0 |
| Phenyl-C (quaternary) | - | 147.5 |
| C2-OH | 1.65 (s, 1H) | - |
| C2 (quaternary carbinol) | - | 75.0 |
| C1-CH₃ (on C2) | 1.55 (s, 3H) | 29.5 |
| C3-CH₂ | 1.80 (m, 2H) | 42.0 |
| C4-C9-(CH₂)₆ | 1.25 (m, 12H) | 23.0-32.0 |
| C10-CH₃ | 0.88 (t, 3H) | 14.1 |
Deuterium (B1214612) labeling is a powerful technique used to trace reaction mechanisms. simsonpharma.com By replacing a hydrogen atom with its stable isotope, deuterium (D), researchers can follow the path of specific atoms through a reaction sequence. symeres.com This is particularly useful for studying rearrangements or determining the origin of specific hydrogen atoms in the final product. chem-station.com
For instance, in the synthesis of this compound via a Grignard reaction between acetophenone (B1666503) and octylmagnesium bromide, deuterated reagents could be employed. If acetophenone-d₅ (where the phenyl protons are replaced by deuterium) is used, the resulting this compound would have a deuterated phenyl ring, which could be confirmed by the absence of aromatic signals in the ¹H NMR spectrum and altered signals in the ²H NMR spectrum. This confirms that the phenyl group originates from the ketone.
Alternatively, using a deuterated Grignard reagent, such as octyl-1,1-d₂-magnesium bromide, would result in deuterium incorporation at the C3 position of the final product. Analyzing the product with NMR and Mass Spectrometry would provide unambiguous evidence of the Grignard reagent's contribution to the carbon backbone. imreblank.ch
While 1D NMR is sufficient for the parent compound, more complex derivatives of this compound, such as those with additional functional groups or stereocenters, necessitate the use of two-dimensional (2D) NMR experiments for complete structural assignment. grinnell.eduuniversiteitleiden.nl
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For a derivative of this compound, a COSY spectrum would show correlations between adjacent protons in the alkyl chain, helping to piece together the structure fragment by fragment. ipb.pt
HSQC (Heteronuclear Single Quantum Correlation) : This technique correlates protons with the carbons to which they are directly attached. grinnell.edu It allows for the unambiguous assignment of ¹³C signals based on their corresponding, and more easily assigned, ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds. ipb.pt It is crucial for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for connecting different structural fragments. For this compound, HMBC would show correlations from the C1 methyl protons to the C2 carbinol carbon and the C-ipso of the phenyl ring, confirming the core structure.
Mass Spectrometry (MS) for the Identification of Reaction Intermediates and Products.karary.edu.sdnih.gov
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). chromatographyonline.commeasurlabs.com This precision allows for the determination of a compound's elemental formula, distinguishing it from isomers or other compounds with the same nominal mass. bioanalysis-zone.comfilab.fr For this compound (C₁₆H₂₆O), HRMS can confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass.
HRMS Data for this compound
| Formula | Ion Type | Calculated Exact Mass (m/z) | Observed Mass (Hypothetical) | Mass Error (ppm) |
|---|---|---|---|---|
| C₁₆H₂₆O | [M+H]⁺ | 235.20564 | 235.20559 | -0.21 |
| C₁₆H₂₆O | [M+Na]⁺ | 257.18763 | 257.18758 | -0.19 |
Coupling chromatography with mass spectrometry allows for the separation of complex mixtures prior to analysis, making it invaluable for monitoring reactions and identifying byproducts. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable for volatile and thermally stable compounds. This compound can be analyzed by GC-MS, where it would first be separated from other components on a GC column before entering the mass spectrometer. nih.gov The resulting mass spectrum would show the molecular ion peak (if stable enough) and characteristic fragment ions. hmdb.ca Common fragmentation pathways for tertiary alcohols include dehydration (loss of H₂O) and alpha-cleavage. libretexts.org For this compound, a prominent fragment would likely be observed at m/z 121, corresponding to the stable [C₆H₅C(OH)CH₃]⁺ cation formed by cleavage of the C2-C3 bond. docbrown.info
Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is preferred for less volatile, polar, or thermally sensitive molecules. gentechscientific.com It is particularly useful for analyzing reaction mixtures containing this compound without derivatization. eurl-pesticides.eu The compound would be separated via HPLC and then ionized, often using gentler techniques like electrospray ionization (ESI), which typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. This makes it ideal for confirming the molecular weight of products and intermediates in a reaction mixture. nih.gov
X-ray Crystallography for Absolute Stereochemical Assignment of this compound Derivatives.karary.edu.sd
While this compound itself is achiral, many of its potential derivatives can be chiral. If a reaction involving this compound leads to the formation of a new stereocenter, or if a chiral derivative is synthesized, X-ray crystallography is the definitive method for determining its three-dimensional structure and absolute stereochemistry.
This technique requires the formation of a high-quality single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields a precise 3D map of the electron density within the molecule, revealing the exact spatial arrangement of every atom, as well as bond lengths and angles. For a chiral derivative, this provides an unambiguous assignment of its absolute configuration (R or S), which is information that is often difficult to obtain by other spectroscopic means.
Chiroptical Spectroscopy for Enantiomeric Excess Determination (e.g., ECD, ORD)
Chiroptical spectroscopy encompasses a group of analytical techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the absolute configuration and enantiomeric purity of chiral compounds like the potential enantiomers of this compound. The primary techniques used for this purpose are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mdpi.com An achiral molecule will not exhibit an ECD signal. For a chiral molecule such as (R)- or (S)-2-Phenyldecan-2-ol, the two enantiomers will produce mirror-image ECD spectra. A positive Cotton effect for one enantiomer will be a negative Cotton effect for the other.
The magnitude of the ECD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). The enantiomeric excess is a measure of the purity of a chiral sample, calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations of the R and S enantiomers, respectively. clockss.org A racemic mixture, having equal amounts of both enantiomers, will have an ee of 0% and thus no ECD signal.
Illustrative ECD Data for this compound Enantiomers
The following table presents hypothetical ECD data to illustrate how the spectra for the (R) and (S) enantiomers of this compound might appear. The specific wavelengths and intensities are for illustrative purposes only and are not based on experimental results.
| Wavelength (nm) | Molar Ellipticity [θ] for (R)-2-Phenyldecan-2-ol | Molar Ellipticity [θ] for (S)-2-Phenyldecan-2-ol |
| 280 | +500 | -500 |
| 260 | +8000 | -8000 |
| 245 | 0 | 0 |
| 230 | -6000 | +6000 |
| 210 | +2000 | -2000 |
Optical Rotatory Dispersion (ORD)
ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to ECD, the two enantiomers of a chiral compound will rotate plane-polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic property of a chiral molecule under defined conditions (temperature, solvent, and wavelength).
The ORD curve of a chiral molecule displays a phenomenon known as the Cotton effect in the region of its absorption bands. The shape and sign of the Cotton effect are related to the stereochemistry of the molecule. By comparing the observed specific rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric excess can be determined using the following formula:
ee (%) = (Observed [α] / [α] of pure enantiomer) x 100
Hypothetical ORD Data for Enantiomeric Excess Determination
This table illustrates how ORD data could be used to determine the enantiomeric excess of a hypothetical mixture of this compound enantiomers. Assume the specific rotation of pure (S)-2-Phenyldecan-2-ol at 589 nm is -45°.
| Sample | Observed Specific Rotation [α] (at 589 nm) | Calculated Enantiomeric Excess (%) of (S)-enantiomer |
| 1 | -45.0° | 100% |
| 2 | -22.5° | 50% |
| 3 | 0° | 0% (Racemic) |
| 4 | +11.25° | -25% (i.e., 25% ee of (R)-enantiomer) |
In practice, researchers would first need to either synthesize an enantiomerically pure sample of this compound or separate the enantiomers from a racemic mixture using chiral chromatography. The ECD and ORD spectra of the pure enantiomer would then be recorded to serve as a reference for determining the enantiomeric excess of unknown samples. These chiroptical techniques provide a powerful, non-destructive method for the stereochemical analysis of chiral compounds.
Computational and Theoretical Investigations of 2 Phenyldecan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. scienceopen.comnih.gov By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's stability and reactivity. scienceopen.comrsc.org For 2-Phenyldecan-2-ol, this involves analyzing how the phenyl group, the hydroxyl group, and the long alkyl chain influence its electronic characteristics. Such calculations can provide insights into the molecule's dipole moment, polarizability, and sites susceptible to electrophilic or nucleophilic attack. mdpi.com
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems. wikipedia.org It is particularly effective for calculating the molecular and transition state energies of organic compounds like this compound. numberanalytics.com DFT calculations can determine the molecule's optimized geometry by finding the lowest energy arrangement of its atoms. Furthermore, DFT is instrumental in mapping out reaction pathways by calculating the energies of transition states and intermediates. numberanalytics.com For instance, in a study of copper-catalyzed aerobic molecular reactions, DFT was mentioned as a tool for understanding the formation of compounds including this compound. ntu.edu.sg Transition states are verified by identifying a single imaginary frequency in the vibrational analysis. amazonaws.com
Table 1: Illustrative DFT Calculation Outputs for this compound (Note: The following data is illustrative of typical DFT outputs and not from a specific published study on this molecule.)
| Parameter | Illustrative Value | Description |
|---|---|---|
| Ground State Energy | -850.123 Hartree | The total electronic energy of the molecule in its most stable form. |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. |
| LUMO Energy | 1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | The energy difference between the HOMO and LUMO, related to molecular stability and reactivity. |
| Dipole Moment | 1.8 Debye | A measure of the overall polarity of the molecule. |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a hierarchical approach to approximating the electronic structure. numberanalytics.com A key application of ab initio methods is the prediction of spectroscopic properties, which can aid in the interpretation of experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. numberanalytics.comd-nb.info For this compound, these calculations could predict ¹H and ¹³C NMR chemical shifts and the vibrational frequencies corresponding to specific bond stretches and bends (e.g., the O-H stretch of the alcohol). rsc.org While computationally more demanding than DFT, high-level ab initio methods can achieve very high accuracy, sometimes referred to as "spectroscopic accuracy". rsc.org
Mechanistic Modeling and Reaction Pathway Simulation
Mechanistic modeling uses computational methods to simulate the step-by-step process of a chemical reaction. chemrxiv.orgamericanpharmaceuticalreview.com This provides a detailed picture of the reaction pathway, including the identification of all intermediates and transition states connecting them. nih.govarxiv.org For this compound, this could involve simulating its synthesis, such as the Grignard reaction between octylmagnesium bromide and acetophenone (B1666503), or its subsequent reactions like dehydration or oxidation. By calculating the potential energy surface, researchers can determine the activation energies for each step, identify the rate-determining step, and understand how factors like catalysts or solvents influence the reaction outcome. pku.edu.cn Modern approaches combine quantum mechanics with machine learning potentials to accelerate these simulations, making it possible to model complex reaction networks. chemrxiv.org
Conformational Analysis and Molecular Dynamics of this compound
Due to its long, flexible decyl chain and rotatable phenyl group, this compound can exist in numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformations and the energy barriers between them. sfu.carsc.org Molecular dynamics (MD) simulations complement this by modeling the atomic motions of the molecule over time, providing insights into its dynamic behavior in various environments (e.g., in a solvent or in the gas phase). lambris.commdpi.com For this compound, MD simulations would reveal how the molecule folds and flexes, the typical conformations adopted by the alkyl chain, and the orientation of the phenyl ring relative to the rest of the molecule. This information is crucial for understanding its physical properties and how it interacts with other molecules.
Table 2: Hypothetical Conformational Data for Key Dihedral Angles in this compound (Note: This table is a hypothetical representation of data from a conformational analysis.)
| Dihedral Angle | Description | Stable Conformations (Energy) |
|---|---|---|
| C1-C2-C3-C4 | Rotation along the start of the decyl chain | Anti (0 kcal/mol), Gauche (+0.9 kcal/mol) |
| C(Aryl)-C(Aryl)-C2-O | Rotation of the phenyl group | Perpendicular (0 kcal/mol), Eclipsed (+2.5 kcal/mol) |
Prediction of Stereoselectivity and Regioselectivity in Chemical Transformations
Many chemical reactions can yield multiple products that are isomers. Computational chemistry is a powerful tool for predicting which isomer will be favored. arxiv.org
Stereoselectivity refers to the preference for the formation of one stereoisomer over another (e.g., R vs. S enantiomers, or diastereomers). masterorganicchemistry.comyoutube.com Since this compound is a chiral molecule, its synthesis can produce a racemic mixture or favor one enantiomer if a chiral catalyst or reagent is used. Computational models can predict this outcome by calculating the energy of the transition states leading to each stereoisomer; the lower-energy pathway corresponds to the major product. arxiv.org
Regioselectivity describes the preference for reaction at one position over another, leading to different constitutional isomers. youtube.comyoutube.com For example, in a dehydration reaction of this compound, the double bond could form in different locations. Predicting the major regioisomer involves comparing the stability of the possible products and the activation energies of the pathways leading to them. youtube.com
In Silico Design of this compound Analogues for Targeted Research Applications
In silico (computer-based) design allows researchers to create and evaluate new molecules virtually before undertaking expensive and time-consuming laboratory synthesis. nih.gov Starting with a parent structure like this compound, analogues can be designed by systematically modifying different parts of the molecule. mdpi.com For example, the length of the alkyl chain could be altered, or different substituents could be added to the phenyl ring. mdpi.com These new virtual compounds can then be screened for desired properties, such as improved solubility, different reactivity, or specific binding affinity to a biological target. nih.gov This approach accelerates the discovery of new compounds for applications ranging from materials science to medicinal chemistry.
Applications of 2 Phenyldecan 2 Ol in Specialized Organic Synthesis and Research
2-Phenyldecan-2-ol as a Chiral Building Block in the Synthesis of Complex Organic Molecules
Chiral building blocks are essential in the asymmetric synthesis of intricate organic molecules, particularly in the fields of medicinal chemistry and natural product synthesis. ambeed.comnih.gov These molecules possess one or more stereocenters, which are crucial for controlling the three-dimensional arrangement of atoms in the target molecule. ambeed.com The specific stereochemistry of a molecule is often vital for its biological activity, as most biological targets, such as enzymes and receptors, are themselves chiral.
While direct evidence for the widespread use of this compound as a chiral building block is not extensively documented in readily available literature, its structural analog, (S)-(-)-1-phenyl-1-decanol, is noted for its application as a chiral building block in the synthesis of complex organic molecules. The synthesis of chiral alcohols is a key area of research, with methods like the asymmetric catalytic hydrogenation of carbonyl compounds being highly effective. The separation of racemic mixtures, a process known as chiral resolution, is another common method to obtain enantiomerically pure alcohols. wikipedia.orglibretexts.org This is often achieved by reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated. libretexts.org
The synthesis of related chiral amino alcohols, another important class of chiral building blocks, can be achieved through methods like the reduction of amino acids or the ring-opening of epoxides. acs.org Given these established methodologies for creating and utilizing chiral alcohols and their derivatives, this compound, once resolved into its separate enantiomers, possesses the necessary structural features to serve as a valuable chiral precursor in the synthesis of more complex, optically active molecules.
Role of this compound in the Development of Novel Synthetic Methodologies
The development of new synthetic methodologies is a cornerstone of modern organic chemistry, aiming to create more efficient, selective, and sustainable ways to construct complex molecules. rroij.com These advancements often involve the use of novel catalysts, reagents, and reaction conditions. rroij.com
While specific research detailing the use of this compound in developing new synthetic methods is limited, its structural class, tertiary alcohols, is relevant in this context. For instance, a method for preparing 2-methyl-4-phenylbutan-2-ol involves the reaction of a Grignard reagent with an epoxide. google.com The synthesis of various alcohol derivatives often serves as a platform for testing and developing new reaction protocols. mdpi.comchimicatechnoacta.ru
The exploration of green chemistry principles, such as the use of microwave irradiation or ultrasound, has also become a significant area of research in synthetic methodology. mdpi.com The synthesis of various organic compounds, including heterocyclic derivatives, has been shown to be more efficient under these conditions. mdpi.com Although not directly documented for this compound, its synthesis or derivatization could potentially be optimized using these green techniques, contributing to the development of more environmentally friendly synthetic routes.
Furthermore, the synthesis of complex molecules often involves multi-step reaction sequences. mdpi.com The development of one-pot reactions, where multiple transformations occur in a single reaction vessel, is a key goal in improving synthetic efficiency. nih.gov The incorporation of compounds like this compound or its derivatives into such sequences could aid in the development of novel and more streamlined synthetic strategies.
Exploration of this compound Derivatives in Materials Science
Organic chemistry plays a crucial role in materials science by providing the tools to design and synthesize molecules with specific, tailored properties. researchgate.net These properties can include enhanced mechanical strength, conductivity, or unique optical characteristics. researchgate.net The ability to control molecular structure is key to developing advanced materials. researchgate.net
While there is no direct mention in the searched literature of this compound derivatives being used in materials science, the broader field of organic materials science provides a context for its potential applications. For example, pyrrole (B145914) derivatives are known to be important in materials science, with applications as semiconducting materials and in sensors. researchgate.net The synthesis of various organic derivatives, such as those of 2-phenylindole (B188600) and 2-(2′-aminophenyl)benzothiazole, has been explored for their potential in developing new materials with specific electronic and photophysical properties. nih.govmdpi.com
The introduction of fluorine atoms into organic molecules can significantly alter their physical and biological properties, making fluorinated compounds valuable in materials science and medicinal chemistry. thieme-connect.de The synthesis of derivatives of this compound, for instance by introducing fluorine atoms or other functional groups, could lead to the creation of novel materials with desirable characteristics.
The development of biodegradable polymers and organic semiconductors are other areas where organic synthesis is making significant contributions to materials science. researchgate.net The structural backbone of this compound could potentially be incorporated into larger polymer chains or modified to create molecules with interesting electronic properties, opening up avenues for its use in these advanced materials.
Mechanistic Probes in Organic Reactions and Catalysis
Understanding the mechanism of a chemical reaction—the step-by-step sequence of events that leads from reactants to products—is fundamental to organic chemistry. walisongo.ac.id Mechanistic probes are molecules designed to help elucidate these pathways.
Catalysis is another area where mechanistic understanding is crucial. wikipedia.org Catalysts work by providing an alternative reaction pathway with a lower activation energy. wikipedia.org Additive screening, where a variety of compounds are added to a reaction to observe their effect, can be a powerful tool for both optimizing a reaction and gaining mechanistic insight. nih.gov For example, the discovery that phthalimide (B116566) acts as a beneficial additive in a nickel-catalyzed cross-coupling reaction not only improved the reaction's generality but also had important mechanistic implications. nih.gov A molecule like this compound or its derivatives could be used in such a screening process to probe the mechanism of a catalytic cycle.
Ultimately, the goal of using mechanistic probes is to build a more general and predictive understanding of chemical reactivity, moving beyond rote memorization of reactions to an appreciation of the underlying patterns of electron flow. walisongo.ac.id
Future Prospects and Emerging Trends in 2 Phenyldecan 2 Ol Research
Development of Sustainable and Eco-Friendly Synthetic Routes
The chemical industry's shift towards green chemistry is a primary driver for innovation in synthetic methodologies. For 2-phenyldecan-2-ol, which is typically synthesized via a Grignard reaction, future research will likely focus on minimizing the environmental impact of its production. This involves exploring alternative solvents, energy sources, and catalytic systems.
Current research into related syntheses highlights several promising avenues. The use of green solvents like polyethylene (B3416737) glycol (PEG-400) or employing solvent-free reaction conditions are becoming more common for various organic transformations. nih.govresearchgate.net For the synthesis of this compound, moving away from traditional, volatile organic solvents like tetrahydrofuran (B95107) (THF) towards more benign alternatives is a key goal. Additionally, the development of heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, offers significant advantages. nih.gov These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.govresearchgate.net Such approaches demonstrate the potential for creating new N-N, C-N, and C=N bonds in one-pot reactions, a strategy that could be adapted for C-C bond formation in alcohol synthesis. nih.gov
| Parameter | Conventional Method (e.g., Grignard) | Potential Sustainable Approach | Anticipated Benefit |
|---|---|---|---|
| Solvent | Tetrahydrofuran (THF), Diethyl ether | PEG-400, 2-Propanol, Deep Eutectic Solvents (DES), or solvent-free | Reduced volatility, lower toxicity, improved biodegradability. nih.govmdpi.com |
| Catalyst | Stoichiometric reagents (e.g., Magnesium) | Recyclable heterogeneous nanocatalysts (e.g., CuO@C) | Catalyst reusability, reduced metal waste, enhanced efficiency. nih.govresearchgate.net |
| Energy Source | Conventional heating/reflux | Microwave irradiation, Ultrasound | Reduced reaction times, lower energy consumption, improved yields. mdpi.com |
| Process | Multi-step with workup/purification | One-pot, multi-component reactions | Increased atom economy, reduced waste streams, operational simplicity. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for this compound
Artificial intelligence (AI) and machine learning (ML) are transforming chemical research by enabling the rapid prediction of reaction outcomes, thereby minimizing the need for extensive empirical experimentation. eurekalert.org For a specific target like this compound, ML models can be trained on vast databases of existing chemical reactions to predict optimal synthesis conditions. rsc.orgnih.gov
The challenge in reaction prediction is not only identifying the major product but also determining the ideal catalysts, solvents, reagents, and temperature required to maximize yield and selectivity. nih.gov Neural network-based models have shown significant success in this area, capable of proposing conditions where a close match to experimentally validated results is found with high accuracy. nih.gov These models can learn the functional similarities between different reagents and solvents directly from reaction data. nih.gov
For the synthesis of this compound, an ML approach could predict the success of a Grignard reaction by considering the specific substrates (e.g., a phenyl Grignard reagent and decan-2-one) and a user-defined space of potential reaction conditions. rsc.org By analyzing factors like sterics and electronic properties, these models can forecast yields and identify potential side reactions, guiding chemists toward the most efficient synthetic route. eurekalert.org This predictive power accelerates the discovery of new and improved synthetic pathways. rsc.orgsoton.ac.uk
| Model Input | Predicted Output | Potential Impact on Research |
|---|---|---|
| Reactants (e.g., Phenylmagnesium bromide, Decan-2-one) | Major and minor products, reaction feasibility | Avoids unproductive experiments by predicting reaction success. acs.org |
| Reaction Class (e.g., Grignard Addition) | Optimal catalyst, solvent(s), reagent(s), temperature | Accelerates optimization of reaction conditions, improving yield and purity. nih.gov |
| Substrate Features (Molecular descriptors) | Predicted yield, stereoselectivity, regioselectivity | Enables fine-tuning of reactions for specific outcomes without extensive screening. rsc.org |
| Kinetic Data from a small set of experiments | Full kinetic profile for a range of conditions | Minimizes experimental cost while providing deep mechanistic insight. soton.ac.uk |
Flow Chemistry and Continuous Processing for this compound Production
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic or involve unstable intermediates, such as the Grignard reaction. vapourtec.commt.com The production of this compound via this method could lead to enhanced safety, scalability, and product consistency.
In a continuous flow setup, reagents are pumped through a network of tubes and reactors where mixing and reaction occur. nih.gov This format provides superior control over reaction parameters like temperature and residence time. vapourtec.comresearchgate.net For the Grignard synthesis of tertiary alcohols, the high surface-area-to-volume ratio in flow reactors allows for efficient dissipation of heat, mitigating the risks associated with exothermic events. mt.com Recent advancements have led to "one-column" methods where Grignard reagent generation and subsequent reaction with an electrophile occur sequentially in a single packed-bed column, simplifying the operational procedure and enhancing safety. colab.ws This approach can deliver tertiary alcohols in good yields within minutes. colab.ws Applying this technology to this compound would involve flowing a solution of an appropriate aryl halide and ketone through a magnesium-packed column. colab.ws
| Aspect | Traditional Batch Processing | Flow Chemistry / Continuous Processing |
|---|---|---|
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. mt.com | Inherently safer due to small reaction volumes and superior heat transfer. vapourtec.commt.com |
| Process Control | Difficult to precisely control temperature and mixing. | Excellent control over residence time, temperature, and stoichiometry. nih.govresearchgate.net |
| Scalability | Scaling up can be challenging and require significant process redesign. | Easily scalable by running the system for longer periods ("scaling out"). researchgate.net |
| Productivity & Yield | Can be limited by reaction time and side reactions. | Often achieves higher yields and purity with significantly shorter reaction times. researchgate.netresearchgate.net |
| Handling of Intermediates | Requires isolation or storage of sensitive Grignard reagents. | Allows for in-situ generation and immediate use of unstable intermediates. colab.ws |
Interdisciplinary Research Incorporating this compound as a Chemical Tool
The unique structural characteristics of this compound, a chiral tertiary alcohol, make it a candidate for use as a chemical tool in a variety of interdisciplinary fields. rsc.org Research in areas such as medicinal chemistry, materials science, and biochemistry often relies on specialized small molecules to probe biological systems or build larger functional structures. ijrpr.compressbooks.pub
In medicinal chemistry and pharmacology, chiral tertiary alcohols are valuable intermediates and structural motifs in many natural products and drugs. rsc.org The synthesis of derivatives, such as the reported 3-((4-nitrophenyl)amino)-1-phenyldecan-2-ol, indicates its potential as a scaffold for developing new chemical entities with specific biological activities, for instance, as potential antimicrobial agents. acs.orgnih.govresearchgate.net
In materials science and fragrance chemistry, tertiary alcohols can be incorporated into larger molecules as profragrances. researchgate.net These are precursor compounds designed to release a volatile fragrance molecule, like a tertiary alcohol, through the cleavage of a covalent bond under specific conditions (e.g., changes in pH). researchgate.net The structure of this compound could be integrated into polymer or surfactant systems for the controlled release of its aroma. This interdisciplinary approach connects organic synthesis with physical and materials chemistry to create advanced functional products. researchgate.net
| Interdisciplinary Field | Potential Role of this compound | Research Objective |
|---|---|---|
| Medicinal Chemistry | Chiral building block or scaffold for drug discovery. rsc.org | Synthesis of novel bioactive compounds by modifying the alcohol's structure. acs.orgnih.gov |
| Materials Science | Component in the design of functional polymers or liquid crystals. rsc.orgijrpr.com | To impart specific physical or chemical properties to new materials. |
| Profragrance Chemistry | Volatile component released from a non-volatile precursor. researchgate.net | Development of controlled-release systems for long-lasting fragrance applications. researchgate.net |
| Biocatalysis | Substrate for enzymatic reactions. rsc.org | Exploring enantioselective transformations and creating a platform for green chemistry applications. rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Phenyldecan-2-ol, and how can purity be optimized?
- Methodological Answer :
- Grignard Reaction : React decan-2-one with phenylmagnesium bromide under anhydrous conditions. Quench with aqueous NH₄Cl, followed by extraction (e.g., ethyl acetate) and solvent evaporation .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC (Rf ~0.3–0.5) and GC-MS (retention time ~15–20 min, depending on column) .
- Yield Optimization : Monitor reaction temperature (0–5°C for Grignard addition) and stoichiometry (1:1.2 ketone:Grignard reagent) to minimize byproducts like biphenyls .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect a singlet for the tertiary alcohol proton (δ ~1.5–2.0 ppm), multiplet for aromatic protons (δ ~7.2–7.4 ppm), and aliphatic chain signals (δ ~0.8–1.4 ppm) .
- ¹³C NMR : The quaternary carbon bearing the hydroxyl group appears at δ ~70–75 ppm, with aromatic carbons at δ ~125–140 ppm .
- IR Spectroscopy : O-H stretch (broad, ~3200–3600 cm⁻¹) and C-O stretch (~1050–1150 cm⁻¹) confirm the alcohol functional group .
- Mass Spectrometry : Molecular ion peak at m/z 234 (C₁₆H₂₆O) and fragment ions at m/z 91 (tropylium ion, C₇H₇⁺) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to light or moisture .
- Degradation Monitoring : Periodically analyze via HPLC (C18 column, acetonitrile/water mobile phase) to detect oxidation products (e.g., ketone derivatives) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Retrosynthetic Analysis : Use AI tools (e.g., Reaxys or Pistachio models) to identify feasible reaction pathways, such as cross-coupling or hydrogenation .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess energy barriers for dehydration or esterification reactions .
- Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways or bioactivity .
Q. How can contradictions in reported bioactivity data for phenyl-substituted alcohols be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and controls (e.g., DMSO vehicle) to isolate compound-specific effects .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence bioactivity .
- Statistical Validation : Apply multivariate analysis (ANOVA, PCA) to distinguish compound effects from batch-to-batch variability .
Q. What advanced techniques resolve stereochemical challenges in synthesizing this compound derivatives?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers .
- X-ray Crystallography : Confirm absolute configuration by growing single crystals in hexane/chloroform mixtures .
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data (TDDFT) for stereochemical assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
